molecular formula C14H12N2O B13883113 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine

Cat. No.: B13883113
M. Wt: 224.26 g/mol
InChI Key: JJMNNLZPDFAQJB-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methoxy group at the 5-position and a phenyl group at the 1-position. Pyrrolopyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine typically involves the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with phenyl-substituted reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-methoxy-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and phenyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Biological Activity

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds known for their complex structures and potential biological activities. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. Recent studies have reported various synthetic pathways that enhance yield and purity, which are crucial for subsequent biological evaluations .

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer effect. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the micromolar range against breast cancer (4T1) and cervical carcinoma (HeLa) cell lines .

Cell Line IC50 (µM) Reference
4T1 (Breast Cancer)9
HeLa (Cervical Cancer)12

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be comparable to standard antibiotics like ciprofloxacin, indicating potential as a new antibacterial agent .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.12
Escherichia coli12.5

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • FGFR Inhibition : Some derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
  • Microtubule Dynamics : The compound may interfere with microtubule dynamics, a critical process in cell division, thus exerting antiproliferative effects on cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed significant tumor reduction compared to control groups, supporting its use as a lead compound for further development .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties against resistant strains of bacteria. The compound demonstrated effective inhibition at low concentrations, indicating its potential as an alternative treatment option in antibiotic-resistant infections .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methoxy-1-phenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-13-9-11-7-8-16(14(11)15-10-13)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JJMNNLZPDFAQJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=CN2C3=CC=CC=C3

Origin of Product

United States

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